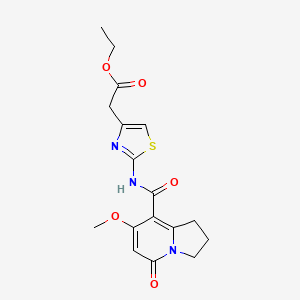
3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups and structural features, including a benzamide group, a furan ring, a thiophene ring, and fluorine atoms. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and thiophene) and the amide group could result in a planar structure. The electron-donating and withdrawing properties of these groups could also affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, the aromatic rings might participate in electrophilic aromatic substitution reactions, and the fluorine atoms might be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents. The aromatic rings might contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Compounds with furan and thiophenyl moieties, similar to 3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide, have been extensively studied for their reactivity and utility in organic synthesis. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines demonstrates the reactivity of furan and thiophene derivatives in the presence of ethyl acetoacetate and tin(IV) chloride, leading to complex heterocyclic structures (Maruoka et al., 2001). Such reactions underline the potential for creating novel compounds with diverse functionalities.
Material Science and Conductive Polymers
Furan and thiophene derivatives have been incorporated into conductive polymers, which are of significant interest in material science for applications such as electrochromic devices and solar cells. For example, electrochromic conducting polymers were synthesized via electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, showcasing the utility of furan and thiophene derivatives in creating materials with unique electronic properties (Sotzing et al., 1996).
Biological Activities and Pharmaceutical Applications
The structural motif of furan and thiophene is also prevalent in molecules with biological activities, including antimicrobial and anticancer properties. Thiourea derivatives containing furan and thiophene moieties have shown significant anti-pathogenic activity, indicating the potential of such structures in developing new antimicrobial agents (Limban et al., 2011). This suggests that 3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide could be explored for similar bioactive properties.
Photophysical Studies and Sensing Applications
Furan and thiophene derivatives have been explored for their photophysical properties, with studies on the excited-state intramolecular proton transfer (ESIPT) mechanism, indicating potential applications in fluorescence sensing and imaging (Jin Zhang et al., 2017). This highlights the possibility of utilizing 3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide in designing fluorescent probes or materials for optical applications.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-14-3-1-11(9-15(14)19)17(21)20-7-5-13-2-4-16(23-13)12-6-8-22-10-12/h1-4,6,8-10H,5,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOROSPSTZCATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2646437.png)
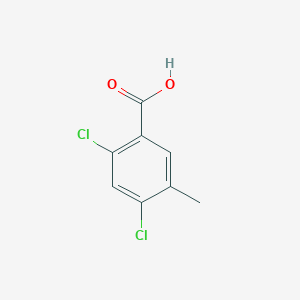
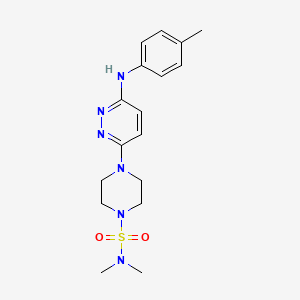
![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)
![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)
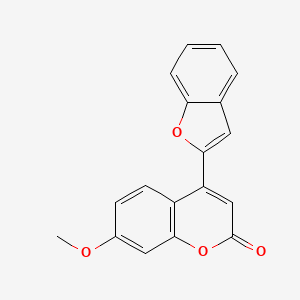
![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)
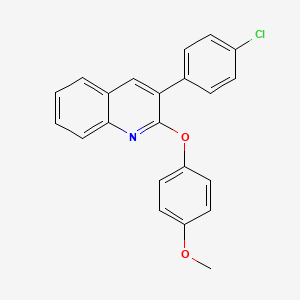
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone](/img/structure/B2646454.png)

